molecular formula C20H18Cl3N3OS B2740338 2-((1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide CAS No. 1207010-39-6

2-((1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide

Cat. No.: B2740338
CAS No.: 1207010-39-6
M. Wt: 454.79
InChI Key: CTYGETYDPWRUJP-UHFFFAOYSA-N
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Description

2-((1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide is a chemical compound that falls under the category of thioamides

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide typically involves the condensation of 1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-1H-imidazole-2-thiol with N-isopropylacetyl chloride. This reaction is usually carried out in the presence of a base such as triethylamine and an organic solvent like dichloromethane, under reflux conditions.

Industrial Production Methods: Industrial production of this compound might involve optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity. The use of continuous flow reactors and automated synthesis techniques could further enhance production efficiency.

Types of Reactions it Undergoes:

  • Oxidation: The thiol group in the compound can be oxidized to form sulfoxides and sulfones.

  • Reduction: The imidazole ring can undergo reduction reactions, typically involving hydrogenation.

  • Substitution: The chlorophenyl groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) can be used.

  • Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas are commonly employed.

  • Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

  • Oxidation: Formation of sulfoxides and sulfones.

  • Reduction: Reduced imidazole derivatives.

  • Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

2-((1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide has shown potential in various fields of scientific research:

  • Chemistry: Used as a ligand in coordination chemistry and organometallic catalysis.

  • Biology: Investigated for its potential as an enzyme inhibitor.

  • Medicine: Explored for its anticancer, antifungal, and antibacterial properties.

  • Industry: Utilized in the development of new materials with specific electronic and photonic properties.

Mechanism of Action

The compound’s mechanism of action involves interaction with various molecular targets such as enzymes and receptors. Its imidazole ring can act as a ligand, binding to metal ions in metalloproteins, while the chlorophenyl groups can interact with hydrophobic pockets in proteins. These interactions can disrupt normal biochemical processes, leading to the compound’s biological effects.

Comparison with Similar Compounds

  • 2-((1-(2-chlorophenyl)-5-(3,4-dichlorophenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide

  • 2-((1-(3-chlorophenyl)-4-(3,4-dichlorophenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide

  • 2-((1-(3,4-dichlorophenyl)-5-(3,4-dichlorophenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide

Properties

IUPAC Name

2-[1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)imidazol-2-yl]sulfanyl-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18Cl3N3OS/c1-12(2)25-19(27)11-28-20-24-10-18(13-6-7-16(22)17(23)8-13)26(20)15-5-3-4-14(21)9-15/h3-10,12H,11H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTYGETYDPWRUJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CSC1=NC=C(N1C2=CC(=CC=C2)Cl)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18Cl3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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